molecular formula C6H5BrFNO B1442465 (6-Bromo-3-fluoropyridin-2-yl)methanol CAS No. 918793-01-8

(6-Bromo-3-fluoropyridin-2-yl)methanol

Cat. No. B1442465
M. Wt: 206.01 g/mol
InChI Key: SXIOKAVUZIHCDD-UHFFFAOYSA-N
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Description

“(6-Bromo-3-fluoropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 . It is a solid-powder at ambient temperature .


Synthesis Analysis

The synthesis of “(6-Bromo-3-fluoropyridin-2-yl)methanol” can be achieved through a reaction involving hydrogen and palladium on carbon in methanol . The mixture is stirred under a hydrogen atmosphere for 20 hours, filtered, and the filtrate is concentrated under reduced pressure .


Molecular Structure Analysis

The InChI code for “(6-Bromo-3-fluoropyridin-2-yl)methanol” is 1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 .


Physical And Chemical Properties Analysis

“(6-Bromo-3-fluoropyridin-2-yl)methanol” is a solid-powder at ambient temperature . The exact boiling point is not specified .

Scientific Research Applications

Synthesis and Molecular Structures

  • Complex Synthesis : Compounds with structures similar to (6-Bromo-3-fluoropyridin-2-yl)methanol have been used in synthesizing coordination dimers involving ruthenium, demonstrating the potential of these compounds in complex inorganic syntheses (Schäffler, Müller, & Maas, 2006).

Spectroscopy and Molecular Interaction Studies

  • IR Spectroscopy : The interaction of similar compounds with methanol has been studied through infrared spectroscopy, providing insights into hydrogen-bonding interactions and molecular structures (Nibu, Marui, & Shimada, 2006).

Reaction Mechanisms

  • Solvolysis Reactions : Studies on similar compounds demonstrate their behavior in solvolysis conditions, contributing to the understanding of reaction mechanisms in the presence of bases and electrophilic agents (Aksenov & Terent'eva, 1978).

Coordination Chemistry

  • Metal Complex Formation : Research shows the formation of hydrogen-bonded helicates and other complex structures with transition metals, indicating the potential of such compounds in coordination chemistry (Telfer et al., 2008).

Synthetic Chemistry

  • C-H Functionalization : These compounds have been used in palladium-catalyzed C-H halogenation reactions, highlighting their role in synthetic organic chemistry (Sun, Sun, & Rao, 2014).

Crystal Structure Analysis

  • Crystallography Studies : The crystal structure of related compounds has been determined, contributing to a deeper understanding of molecular geometry and bonding (Wang, Nong, Sht, & Qi, 2008).

Fluorophore Development

  • Fluorophore Research : These compounds are studied for their potential in developing selective detection mechanisms for metal ions, which can be crucial in biological studies (Lambert et al., 2000).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-bromo-3-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIOKAVUZIHCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704692
Record name (6-Bromo-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-3-fluoropyridin-2-yl)methanol

CAS RN

918793-01-8
Record name (6-Bromo-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Slowly add n-Butyllithium (2.5 M in hexanes, 9.40 mL, 23.3 mmol) to a −78° C. solution of 2-bromo-5-fluoro-pyridine (3.42 g, 19.4 mmol) and diethyl ether (200 mL). Stir the reaction at −78° C. for 1 h, then add dimethylformamide (2.00 mL, 25.5 mmol) and continue stirring for an additional hour. Warm the reaction to room temperature and remove the solvent under vacuum. Dissolve the crude material in methanol (50 mL) and cool to 0° C. Add sodium borohydride.(1.47 g, 38.9 mmol) and allow the reaction is to slowly warm to room temperature over 12 h. Quench the reaction with saturated aqueous sodium bicarbonate (20 mL) then add ethyl acetate (100 mL). Separate the layers and dry the resultant organic layer with magnesium sulfate, filter, and concentrate under vacuum to give a yellow solid. Purify the crude solid by column chromatography (silica gel; 10% to 50% ethyl acetate in hexanes) to give 1.66 g (42%) of the title compound as a yellow solid. 1H NMR (300 MHz, CDCl3): δ 7.50-7.40m, 1H), 7.35-7.25 (m, 1H), 4.80 (s, 2H), 3.30 (s, 1H).
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
42%

Synthesis routes and methods II

Procedure details

6-bromo-3-fluoro-2-methylpyridine 1-oxide (2.89 g, 14.02 mmol, 1 eq.) was dissolved in neat TFAA (10 ml) and stirred 30 min at room temperature and refluxed for 2 hrs. The solvent was evaporated and the residue diluted with DCM and basified with sat. aqueous Na2CO3. The organic layers was separated and washed with sat. aqueous Na2CO3, dried with MgSO4 and concentrated. The crude was dissolved in THF and MeOH (1 ml) was added followed by K2CO3 (4.8 g, 35.07 mmol, 2.5 eq.). After 30 min of stirring, water was added and the reaction was extracted with EtOAc. The organic layers were combined, dried over MgSO4 and concentrated. (6-bromo-3-fluoropyridin-2-yl)methanol (2.54 g, 79% yield) was obtained as a yellow solid.
Name
6-bromo-3-fluoro-2-methylpyridine 1-oxide
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Bromo-3-fluoropyridin-2-yl)methanol
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Reactant of Route 6
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(6-Bromo-3-fluoropyridin-2-yl)methanol

Citations

For This Compound
2
Citations
X Li, H Chang, J Bouma, LV de Paus… - Nature …, 2023 - nature.com
Cannabinoid CB 2 receptor (CB 2 R) agonists are investigated as therapeutic agents in the clinic. However, their molecular mode-of-action is not fully understood. Here, we report the …
Number of citations: 10 www.nature.com
X Li, H Chang - Paus, LV de, Mukhopadh a, P., Paloczi … - scholarlypublications …
Cannabinoid CB2 receptor (CB2R) agonists are investigated as therapeutic agents in the clinic. However, their molecular mode-of-action is not fully understood. Here, we report the …

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